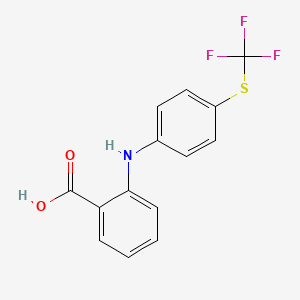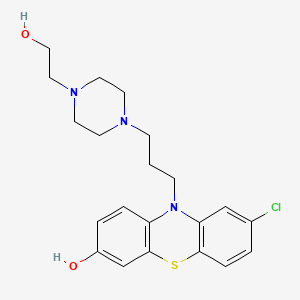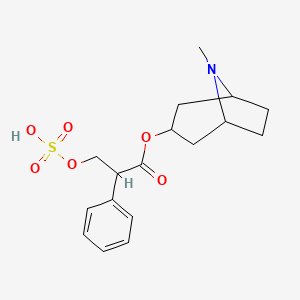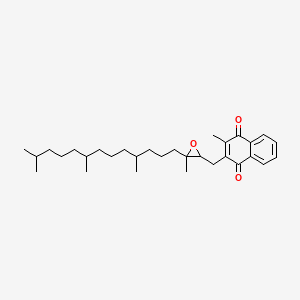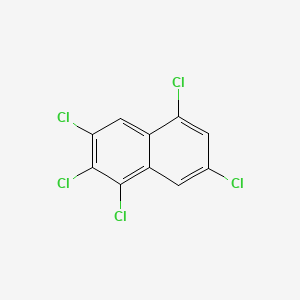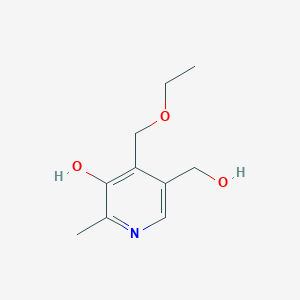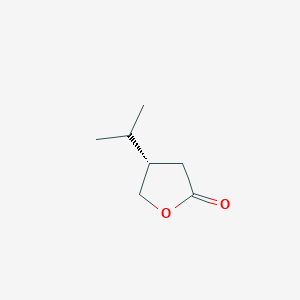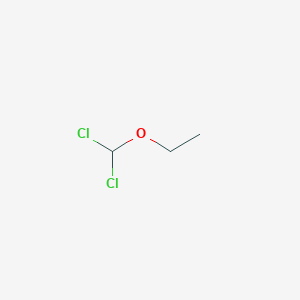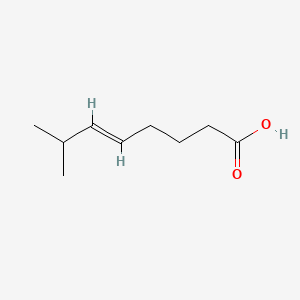
trans-7-Methyl-5-octenoic acid
Descripción general
Descripción
“trans-7-Methyl-5-octenoic acid” is a chemical compound with the molecular formula C9H16O2 . It is a colorless to light orange oil .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure of a molecule and convert it into a 3D model . Additionally, nuclear magnetic resonance (NMR) techniques can be used to assign the relative and absolute configuration of chiral molecules .Physical And Chemical Properties Analysis
The physical form of “trans-7-Methyl-5-octenoic acid” is described as a colorless to light orange oil . The reaction pathways of a similar compound, 7-octenoic acid, have been studied on a clean copper substrate .Aplicaciones Científicas De Investigación
Interaction with Serotonin Receptors
trans-7-Methyl-5-octenoic acid, as part of amide derivatives of fatty acids, has been studied for its neuromodulatory properties. Specifically, it has shown potential in modulating serotonin receptors. This property was highlighted in research where compounds like cis-9,10-Octadecenamide (ODA) were found to significantly potentiate the action of 5-hydroxytryptamine (5-HT) on 5-HT2A and 5-HT2C receptors. This interaction suggests a possible role in regulating alertness, sleep, and mood, pointing to potential therapeutic applications for trans-7-Methyl-5-octenoic acid and related compounds in neurological and psychiatric conditions (Huidobro‐Toro & Harris, 1996).
Insect Repellent Properties
Another significant application of trans-7-Methyl-5-octenoic acid is in the field of insect repellency. Research into the behavioral and electrophysiological responses of Aedes albopictus mosquitoes revealed that certain unsaturated acids and alcohols present in human skin, including trans-7-Methyl-5-octenoic acid, can either attract or repel mosquitoes. This dual nature, depending on concentration, offers insights into developing novel insect repellents or attractants for controlling mosquito populations and reducing the spread of mosquito-borne diseases (Guha et al., 2014).
Metabolic and Anticarcinogenic Effects
Additionally, trans-7-Methyl-5-octenoic acid and its derivatives have been involved in studies exploring metabolic pathways and potential anticarcinogenic effects. For instance, the compound was mentioned in the context of fatty acid synthesis and metabolism in rats, shedding light on its involvement in biological processes and potential implications in nutrition and metabolic disorders (Sprecher, 1971). Moreover, the study of trans,trans-conjugated linoleic acid, structurally similar to trans-7-Methyl-5-octenoic acid, demonstrated significant anticarcinogenic activity in rat mammary tumorigenesis, suggesting that related compounds might also exhibit similar bioactivities (Islam et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-7-methyloct-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h4,6,8H,3,5,7H2,1-2H3,(H,10,11)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMDRLPRUQGXMQ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-7-Methyl-5-octenoic acid | |
CAS RN |
61229-06-9 | |
| Record name | 5-Octenoic acid, 7-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



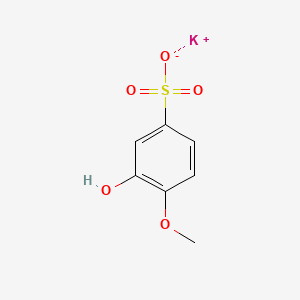
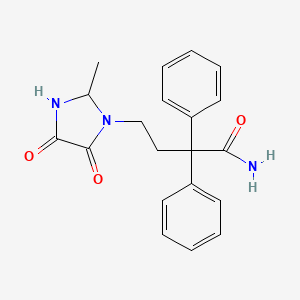
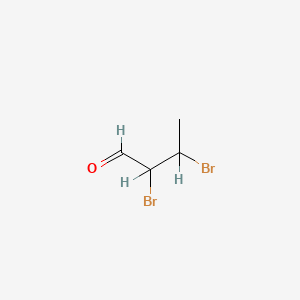
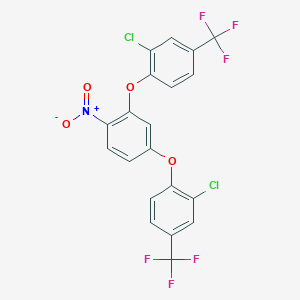
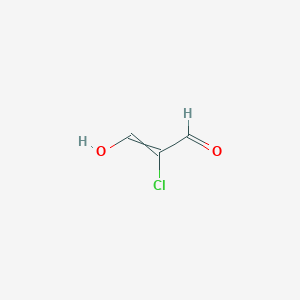
![2-Amino-3-[3-(2-amino-2-carboxyethyl)sulfanylpropylsulfanyl]propanoic acid](/img/structure/B3061105.png)
